4-肼基-1-酞嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydrazinyl-1-Phthalazinamine is a derivative of Dihydralazine .

Synthesis Analysis

The synthesis of 1-(Phthalazin-4-yl)-hydrazine, which is similar to 4-Hydrazinyl-1-Phthalazinamine, has been described using bronsted acidic ionic liquids .Molecular Structure Analysis

The molecular formula of 4-Hydrazinyl-1-Phthalazinamine is C8H9N5 . The exact mass is 175.08579531 g/mol .Physical And Chemical Properties Analysis

4-Hydrazinyl-1-Phthalazinamine has a molecular weight of 175.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 89.8 Ų .科学研究应用

Acetylcholinesterase Inhibitors

A structurally diversified series of hydrazinyl 1,2,4-triazoles derivatives, which includes 4-Hydrazinyl-1-Phthalazinamine, has been synthesized and evaluated for in vitro acetylcholinesterase inhibition assay . The compound showed inhibitory effect on the enzyme in a competitive manner . This suggests that 4-Hydrazinyl-1-Phthalazinamine could be used in the management of age-related neurodegenerative diseases .

Antihypertensive Properties

4-Hydrazinyl-1-Phthalazinamine is a derivative of Dihydralazine, which is a drug with antihypertensive properties . It has very similar effects to Hydralazine , suggesting its potential use in the treatment of hypertension.

Synthesis of 2-Pyrazoline Derivatives

4-Hydrazinyl-1-Phthalazinamine has been used in the synthesis of 2-pyrazoline derivatives . These derivatives were synthesized by condensing the appropriate chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride .

未来方向

作用机制

Target of Action

4-Hydrazinyl-1-Phthalazinamine is a derivative of Dihydralazine , which is a drug with antihypertensive properties. It has very similar effects to Hydralazine . Hydralazine primarily targets smooth muscle cells in the arterioles. It induces relaxation of the vascular smooth muscle, leading to peripheral vasodilation .

Mode of Action

Hydralazine is thought to interfere with calcium ion release in the muscles surrounding blood vessels, causing the muscles to relax and the blood vessels to dilate .

Biochemical Pathways

As a derivative of dihydralazine, it is likely to affect pathways related to blood pressure regulation and vascular smooth muscle contraction .

Pharmacokinetics

Given its structural similarity to hydralazine, it may share similar adme (absorption, distribution, metabolism, and excretion) properties .

Action Environment

The efficacy and stability of 4-Hydrazinyl-1-Phthalazinamine may be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and individual patient characteristics such as age, weight, and health status . .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydrazinyl-1-Phthalazinamine involves the reaction of 2-nitrophthalazine with hydrazine hydrate followed by reduction of the resulting intermediate.", "Starting Materials": [ "2-nitrophthalazine", "hydrazine hydrate", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrophthalazine in methanol and add hydrazine hydrate.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in water and add sodium borohydride.", "Step 5: Heat the reaction mixture at reflux for several hours.", "Step 6: Cool the reaction mixture and filter the resulting solid.", "Step 7: Wash the solid with water and dry to obtain 4-Hydrazinyl-1-Phthalazinamine." ] } | |

CAS 编号 |

649765-80-0 |

产品名称 |

4-Hydrazinyl-1-Phthalazinamine |

分子式 |

C8H9N5 |

分子量 |

175.19 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

4-Amino-1(2H)-phthalazinonehydrazone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

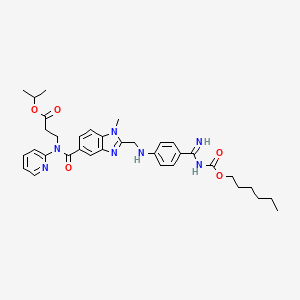

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)